Bicyclo[3.1.0]hexan-3-ol
Overview
Description
Bicyclo[3.1.0]hexan-3-ol is an organic compound with the molecular formula C6H10O. It is a bicyclic alcohol, characterized by a three-membered ring fused to a six-membered ring. This compound is known for its unique structural features and is used in various chemical and industrial applications.
Synthetic Routes and Reaction Conditions:
(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes: This method involves the use of cyclopropenes and cyclopropylanilines under the influence of an organic or iridium photoredox catalyst and blue LED irradiation.
Kulinkovich Cyclopropanation Reactions: This method involves the reaction of carboxylic esters with olefins in the presence of chlorotitanium triisopropoxide and n-butylmagnesium chloride.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific industrial requirements.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
- The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted derivatives.
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cancer, and other biological processes.
Comparison with Similar Compounds
- trans-Sabinol
- cis-Sabinol
- 4(10)-Thujen-3-ol
Comparison:
- Bicyclo[3.1.0]hexan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMZSYOSBDLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508139 | |
Record name | Bicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89489-26-9 | |
Record name | Bicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Researchers explored the potential of conformationally locked L-deoxythreosyl phosphonate nucleosides built on a bicyclo[3.1.0]hexane template as potential HIV reverse transcriptase inhibitors []. They synthesized two versions, one with substituents in a diaxial disposition and another with a diequatorial arrangement. Unfortunately, the resulting diphosphate analogs, designed to mimic nucleoside triphosphates, did not show significant inhibitory activity against HIV reverse transcriptase, even at high concentrations []. This suggests that the rigid bicyclo[3.1.0]hexane scaffold might not be suitable for mimicking the conformational flexibility required for binding and inhibiting this viral enzyme.
A: Bicyclo[3.1.0]hexan-3-ol was identified as a constituent of the methanol fraction of Ficus vogelii leaf extracts []. While its specific biological activity within the plant remains unclear, its presence contributes to the complex chemical profile of this traditionally used medicinal plant. This finding highlights the potential of exploring natural products as sources of novel bioactive compounds, including those with a bicyclo[3.1.0]hexane scaffold.
A: The research primarily employed Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound within complex mixtures []. For synthetic derivatives, techniques such as X-ray crystallography were crucial for confirming the stereochemistry and understanding the three-dimensional structure of the synthesized molecules []. These analytical tools are vital for characterizing the chemical composition of natural products and confirming the structures of synthesized compounds, paving the way for further biological evaluations.
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